![molecular formula C24H26N4O2S2 B13099124 4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)
4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and quinoxalinone structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Cyclohexyl and Dimethyl Groups: The cyclohexyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Formation of Quinoxalinone Moiety: The quinoxalinone structure is synthesized separately and then coupled with the thieno[2,3-d]pyrimidine core through a thioacetyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group.
Reduction: Reduction reactions can target the quinoxalinone moiety, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thieno[2,3-d]pyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or specialty polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its thieno[2,3-d]pyrimidine and quinoxalinone moieties. These interactions could modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
- N-Cyclohexyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
What sets 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its unique combination of thieno[2,3-d]pyrimidine and quinoxalinone structures, which may confer distinct chemical and biological properties not observed in its analogs.
Propiedades
Fórmula molecular |
C24H26N4O2S2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
4-[2-(2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C24H26N4O2S2/c1-14-15(2)32-24-21(14)23(26-22(27-24)16-8-4-3-5-9-16)31-13-20(30)28-12-19(29)25-17-10-6-7-11-18(17)28/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3,(H,25,29) |
Clave InChI |
KNTFWVDUNXYYJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=NC(=N2)C3CCCCC3)SCC(=O)N4CC(=O)NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



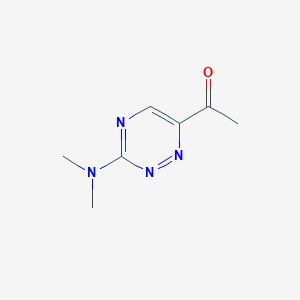
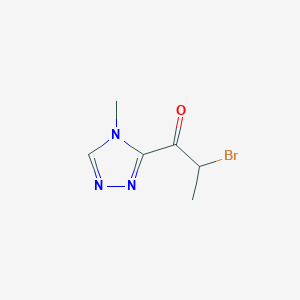
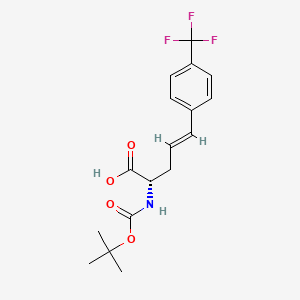
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
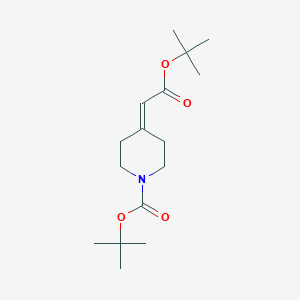
![2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099059.png)

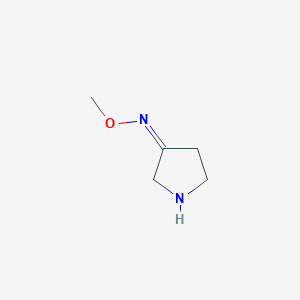
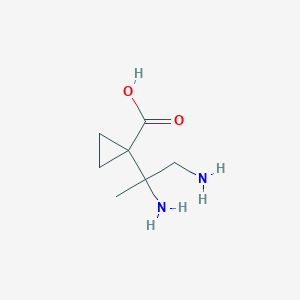


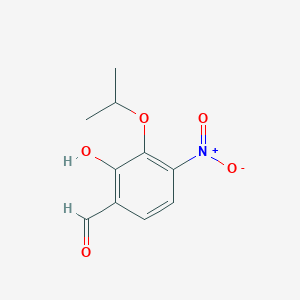
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
